molecular formula C9H8FN3 B12869168 7-Fluoro-1-hydrazinylisoquinoline

7-Fluoro-1-hydrazinylisoquinoline

Cat. No.: B12869168
M. Wt: 177.18 g/mol
InChI Key: NRDQNDCWIWZFPR-UHFFFAOYSA-N
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Description

7-Fluoro-1-hydrazinylisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique chemical properties.

Preparation Methods

The synthesis of 7-Fluoro-1-hydrazinylisoquinoline involves several steps, typically starting with the fluorination of isoquinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. For instance, the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile can yield 7-bromo-4-fluoro-1-hydroxyisoquinoline .

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and purity.

Chemical Reactions Analysis

7-Fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-1-hydrazinylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

7-Fluoro-1-hydrazinylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

(7-fluoroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8FN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13)

InChI Key

NRDQNDCWIWZFPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2NN)F

Origin of Product

United States

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